

Application Note: Precision C-H Chlorination using -Chloro- -dimethylsulfamide

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Compound of Interest

Compound Name: *N*'-Chloro-*N,N*-dimethyl-sulfamide

Cat. No.: B13411431

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Executive Summary

-Chloro-

-dimethylsulfamide (and its derivatives) represents a class of "radical relay" reagents that have transformed the chlorination of unactivated aliphatic C–H bonds. Unlike traditional electrophilic chlorinating agents (e.g., NCS,

) that rely on inherent substrate nucleophilicity, this reagent leverages a nitrogen-centered radical (NCR) to direct hydrogen atom transfer (HAT).

This guide details the preparation, handling, and application of

-Chloro-

-dimethylsulfamide, specifically focusing on the Roizen Protocol for site-selective

- and

-chlorination of amines and alkanes.

Chemical Profile & Properties[1][2][3][4][5][6]

Property	Specification
Chemical Name	-Chloro- -dimethylsulfamide
Structure	
Molecular Weight	158.61 g/mol
Appearance	White to off-white crystalline solid (low melting)
Active Content	Positive Chlorine (equivalent)
Stability	Thermally unstable above 0°C for prolonged periods. Light sensitive.
Storage	-20°C, protected from light, under Argon/Nitrogen.

Key Reactivity Features

- **N-Cl Bond Homolysis:** The weak N-Cl bond () undergoes facile homolysis under visible light (Blue LED) or UV irradiation.
- **Directed HAT:** The resulting sulfamidyl radical performs highly selective 1,5- or 1,6-Hydrogen Atom Transfer (HAT), abstracting hydrogen from remote carbons.
- **Mild Conditions:** Reactions proceed at room temperature, avoiding the harsh conditions of industrial photochlorination.

Mechanistic Insight: The Radical Relay

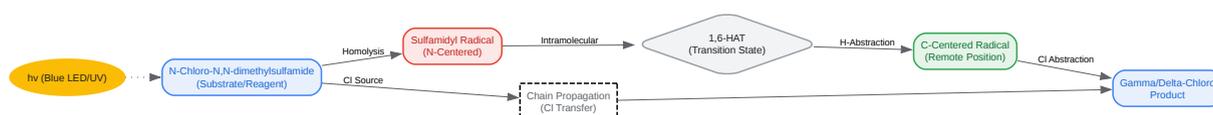
The power of

-Chloro-

-dimethylsulfamide lies in its ability to translocate reactivity from the nitrogen atom to a specific carbon on the molecular skeleton.

Pathway Visualization

The following diagram illustrates the mechanism for a directed chlorination event (Roizen Protocol).



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Caption: Mechanistic flow of the sulfamide-directed radical chlorination. The N-centered radical abstracts a remote hydrogen, followed by chlorine trapping.

Experimental Protocols

Protocol A: Synthesis of -Chloro- -dimethylsulfamide

Note: This reagent is often prepared in situ or isolated immediately prior to use due to stability concerns.

Reagents:

- -Dimethylsulfamide (1.0 equiv)
- -Butyl Hypochlorite (-BuOCl) (1.1 equiv)
- Methanol (MeOH) or Dichloromethane (DCM)
- Sodium Hydroxide (aq) (if using bleach method) or pure -BuOCl.

Step-by-Step Procedure (t-BuOCl Method):

- Setup: Flame-dry a 50 mL round-bottom flask and equip with a magnetic stir bar. Shield the flask with aluminum foil to exclude light.
- Dissolution: Dissolve

-dimethylsulfamide (5.0 mmol, 620 mg) in DCM (10 mL). Cool the solution to 0°C in an ice bath.
- Chlorination: Add

-BuOCl (5.5 mmol, 600 mg) dropwise via syringe over 5 minutes.
 - Observation: The solution may turn slightly yellow.
- Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour in the dark.
- Workup:
 - Wash the organic layer with cold water () and brine ().
 - Dry over anhydrous .
 - Concentrate under reduced pressure (bath temp < 25°C).
- Storage: The resulting white/yellowish solid is

-Chloro-

-dimethylsulfamide. Store immediately at -20°C. Do not store for >1 week.

Protocol B: Directed C-H Chlorination (The Roizen Protocol)

This protocol describes the use of the sulfamide moiety to direct chlorination to the γ -position of an alkyl chain.

Scope: Ideal for late-stage functionalization of amines (converted to sulfamides) or alkyl chains attached to the sulfamide.

Reagents:

- Substrate: Alkyl-sulfamide precursor (or use γ -chloro-dimethylsulfamide for intermolecular transfer if applicable).
- Solvent: Benzene or Trifluorotoluene () (degassed).
- Photocatalyst: None required (direct photolysis) or (if visible light sensitization is desired).

Procedure:

- Preparation: In a glovebox or under N_2 , dissolve the isolated γ -chloro-sulfamide (0.2 mmol) in degassed benzene (2.0 mL, 0.1 M).
 - Alternative: If generating in situ, add the parent sulfamide and n -BuOCl to the solvent, stir for 30 min, then proceed.
- Irradiation: Transfer the solution to a quartz tube (for UV) or clear borosilicate vial (for Blue LED).

- Reaction: Irradiate the sample while maintaining temperature at 20-25°C (use a fan to prevent heating from the lamp).
 - Time: 1–4 hours. Monitor by TLC or LC-MS for the disappearance of the N-chloro species (oxidizing check with KI/starch paper).
- Quench: Remove light source. Dilute with EtOAc and wash with sat. and sodium thiosulfate (to remove residual active chlorine).
- Purification: Flash column chromatography on Silica Gel.
 - Note: The product is the C-chlorinated sulfamide. The sulfamide group can be removed (hydrolysis) if the free amine/alcohol is desired, though this requires harsh conditions.

Substrate Scope & Selectivity Data

The following table summarizes the selectivity typically observed when using sulfamide directing groups compared to other methods.

Substrate Type	Target Position	Selectivity ()	Yield (%)	Notes
Linear Alkyl Sulfamide	-Carbon	>20:1	75-85%	1,6-HAT favored via 7-membered transition state.
Branched Alkyl	C-H	Exclusive	80-90%	Thermodynamic preference for radical.
Cyclohexyl Derivative	Axial C-H	High	60-70%	Geometric constraints dictate abstraction.
Comparison (NCS)	Random	~1:1	<40%	Non-directed chlorination is unselective.

Safety & Handling Guidelines

WARNING: N-Chloro compounds are energetic and oxidizing.

- Explosion Hazard: While

-Chloro-

-dimethylsulfamide is relatively stable compared to

, it should never be heated above 50°C or concentrated to complete dryness on a large scale (>5g) without blast shielding.

- Incompatibility: Avoid contact with strong reducing agents, metallic powders, or strong acids (liberates gas).
- PPE: Wear neoprene gloves, safety goggles, and work inside a fume hood.

- Disposal: Quench all reaction mixtures with aqueous Sodium Thiosulfate () before disposal to ensure no active chlorine remains.

References

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Sources

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